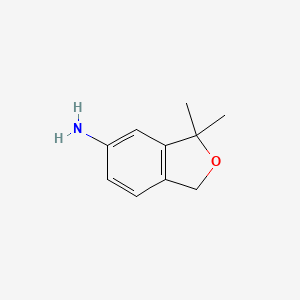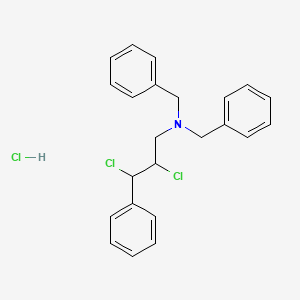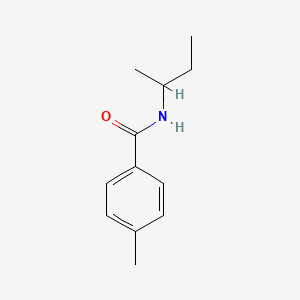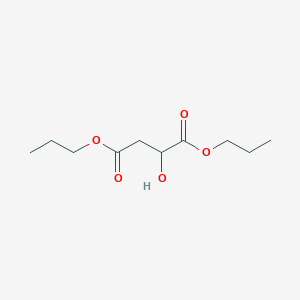
Dipropyl malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl malate is an organic compound that belongs to the class of esters. It is derived from malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl malate can be synthesized through the esterification of malonic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.
Chemical Reactions Analysis
Types of Reactions
Dipropyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malonic acid and propanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and propanol.
Reduction: Propyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl malate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, particularly those involving carboxylation and decarboxylation processes. The ester groups can be hydrolyzed to release malonic acid, which can then enter various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Dibutyl malonate
Comparison
Dipropyl malate is unique due to its propyl ester groups, which confer different physical and chemical properties compared to other malonates. For instance, it has a higher boiling point and different solubility characteristics compared to diethyl malonate and dimethyl malonate. These differences make it suitable for specific applications where other malonates may not be as effective.
Properties
CAS No. |
6947-10-0 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
dipropyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
LYTIDDOGVOPTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C(=O)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
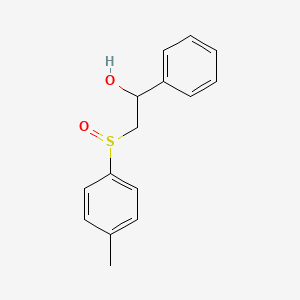
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)


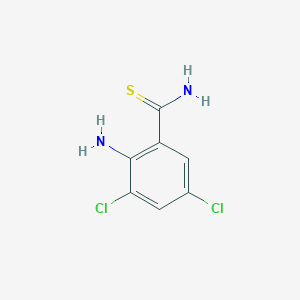
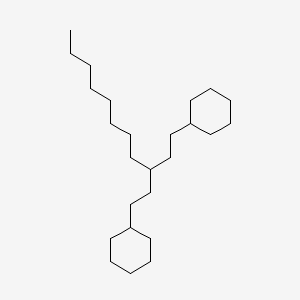
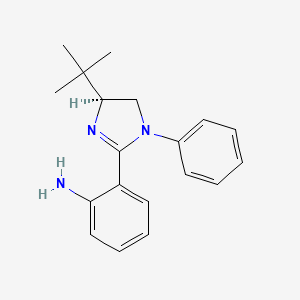
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
